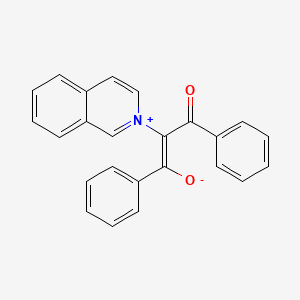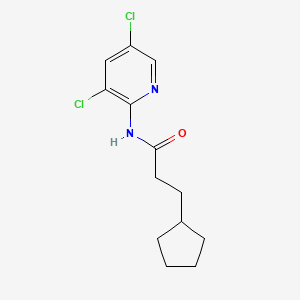
2-(2-Isoquinoliniumyl)-3-oxo-1,3-diphenyl-1-propen-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Isoquinoliniumyl)-3-oxo-1,3-diphenyl-1-propen-1-olate is a complex organic compound that belongs to the class of isoquinolinium derivatives. This compound is characterized by the presence of an isoquinolinium moiety linked to a propen-1-olate structure, which includes two phenyl groups and a keto group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Isoquinoliniumyl)-3-oxo-1,3-diphenyl-1-propen-1-olate typically involves the reaction of isoquinoline derivatives with appropriate aldehydes or ketones under specific conditions. One common method involves the use of a Bischler-Napieralski reaction, where isoquinoline is reacted with a furoylamide in the presence of phosphorus oxychloride in refluxing toluene or o-xylene .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Isoquinoliniumyl)-3-oxo-1,3-diphenyl-1-propen-1-olate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the isoquinolinium moiety.
Reduction: Reduction reactions can convert the isoquinolinium group to its corresponding isoquinoline.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl or isoquinolinium positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinolinium oxides, while reduction could produce isoquinoline derivatives.
Scientific Research Applications
2-(2-Isoquinoliniumyl)-3-oxo-1,3-diphenyl-1-propen-1-olate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which 2-(2-Isoquinoliniumyl)-3-oxo-1,3-diphenyl-1-propen-1-olate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The isoquinolinium moiety can form stable complexes with these targets, influencing their activity and function. The compound’s ability to undergo various chemical reactions also allows it to modify the structure and function of biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Isoquinoliniumyl)ethoxyethyl isoquinolinium dibromide
- 2-(2-(3-Cyanoanilino)-2-oxoethyl)isoquinolinium chloride
- 2-(2-(3-Bromophenyl)-2-oxoethyl)isoquinolinium bromide
Uniqueness
2-(2-Isoquinoliniumyl)-3-oxo-1,3-diphenyl-1-propen-1-olate is unique due to its specific structural features, such as the presence of two phenyl groups and a keto group, which are not commonly found in other isoquinolinium derivatives.
Properties
Molecular Formula |
C24H17NO2 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
(E)-2-isoquinolin-2-ium-2-yl-3-oxo-1,3-diphenylprop-1-en-1-olate |
InChI |
InChI=1S/C24H17NO2/c26-23(19-10-3-1-4-11-19)22(24(27)20-12-5-2-6-13-20)25-16-15-18-9-7-8-14-21(18)17-25/h1-17H |
InChI Key |
QXQFLINFPGWSIH-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(/C(=O)C2=CC=CC=C2)\[N+]3=CC4=CC=CC=C4C=C3)/[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C(=O)C2=CC=CC=C2)[N+]3=CC4=CC=CC=C4C=C3)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13377057.png)
![4-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)amino]-N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide](/img/structure/B13377061.png)
![3-(3,4-dimethoxyphenyl)-6-[(E)-2-(2-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13377071.png)
![3-{[(4,5-Dichloro-2-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13377074.png)

![Allyl 4-(3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether](/img/structure/B13377078.png)
![N-(5-amino-1H-tetraazol-1-yl)-N-[(2-isopropoxy-1-naphthyl)methyl]amine](/img/structure/B13377082.png)
![N-methyl-N-[(E)-pyrrol-2-ylidenemethyl]hydroxylamine](/img/structure/B13377088.png)
![2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-7-hydroxy[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B13377097.png)
![4-[(2-Bromo-4-methylphenyl)diazenyl]phenol](/img/structure/B13377104.png)
![2-[(1-Isoquinolinylimino)methyl]phenol](/img/structure/B13377106.png)
![1-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B13377109.png)
![N-{4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxybenzyl}-N-[3-(methylamino)propyl]amine](/img/structure/B13377127.png)

